molecular formula C8H10O3S B028296 Ethyl benzenesulfonate CAS No. 515-46-8

Ethyl benzenesulfonate

Cat. No.: B028296
CAS No.: 515-46-8
M. Wt: 186.23 g/mol
InChI Key: XDRMBCMMABGNMM-UHFFFAOYSA-N
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Description

Ethyl benzenesulfonate, also known as benzenesulfonic acid ethyl ester, is an organic compound with the molecular formula C8H10O3S. It is a sulfonate ester derived from benzenesulfonic acid and ethanol. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl benzenesulfonate can be synthesized through the esterification of benzenesulfonic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction can be represented as follows:

C6H5SO3H+C2H5OHC6H5SO3C2H5+H2O\text{C}_6\text{H}_5\text{SO}_3\text{H} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{C}_6\text{H}_5\text{SO}_3\text{C}_2\text{H}_5 + \text{H}_2\text{O} C6​H5​SO3​H+C2​H5​OH→C6​H5​SO3​C2​H5​+H2​O

Industrial Production Methods: In industrial settings, this compound is produced by reacting benzenesulfonyl chloride with ethanol in the presence of a base such as pyridine. This method is preferred due to its higher yield and efficiency. The reaction can be represented as:

C6H5SO2Cl+C2H5OHC6H5SO3C2H5+HCl\text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{C}_6\text{H}_5\text{SO}_3\text{C}_2\text{H}_5 + \text{HCl} C6​H5​SO2​Cl+C2​H5​OH→C6​H5​SO3​C2​H5​+HCl

Chemical Reactions Analysis

Types of Reactions: Ethyl benzenesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: It can react with nucleophiles such as amines and alcohols to form substituted products.

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form benzenesulfonic acid and ethanol.

    Oxidation: It can be oxidized to form sulfonic acid derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as ammonia or primary amines under mild conditions.

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate.

Major Products:

    Nucleophilic Substitution: Substituted benzenesulfonate derivatives.

    Hydrolysis: Benzenesulfonic acid and ethanol.

    Oxidation: Sulfonic acid derivatives.

Scientific Research Applications

Ethyl benzenesulfonate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl benzenesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonate group is a good leaving group, making the compound reactive towards nucleophiles. In biological systems, it can interact with proteins and enzymes, leading to modifications that can alter their function .

Comparison with Similar Compounds

Ethyl benzenesulfonate can be compared with other sulfonate esters such as mthis compound and isopropyl benzenesulfonate. While all these compounds share similar reactivity due to the presence of the sulfonate group, this compound is unique in its balance of reactivity and stability, making it suitable for a wider range of applications. Similar compounds include:

  • Mthis compound
  • Isopropyl benzenesulfonate
  • Butyl benzenesulfonate

These compounds differ mainly in the alkyl group attached to the sulfonate, which can influence their solubility, reactivity, and applications .

Properties

IUPAC Name

ethyl benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S/c1-2-11-12(9,10)8-6-4-3-5-7-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRMBCMMABGNMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOS(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7075428
Record name Benzenesulfonic acid, ethyl ester
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Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

515-46-8
Record name Ethyl benzenesulfonate
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Record name Ethyl benzenesulfonate
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Record name ETHYL BENZENESULFONATE
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Record name Benzenesulfonic acid, ethyl ester
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Record name Ethyl benzenesulphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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